4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine 4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17889824
InChI: InChI=1S/C9H9ClN2OS/c1-13-4-2-7-11-8(10)6-3-5-14-9(6)12-7/h3,5H,2,4H2,1H3
SMILES:
Molecular Formula: C9H9ClN2OS
Molecular Weight: 228.70 g/mol

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC17889824

Molecular Formula: C9H9ClN2OS

Molecular Weight: 228.70 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C9H9ClN2OS
Molecular Weight 228.70 g/mol
IUPAC Name 4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C9H9ClN2OS/c1-13-4-2-7-11-8(10)6-3-5-14-9(6)12-7/h3,5H,2,4H2,1H3
Standard InChI Key UEOHEARIPYUBIZ-UHFFFAOYSA-N
Canonical SMILES COCCC1=NC2=C(C=CS2)C(=N1)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine features a fused bicyclic system comprising a thiophene ring (positions 2–3) and a pyrimidine ring (positions 2,3-d). The chlorine atom at position 4 and the 2-methoxyethyl group at position 2 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. The methoxyethyl substituent enhances solubility in polar solvents compared to aryl or alkylthio analogs, potentially improving bioavailability in biological systems .

Table 1: Comparative Physical Properties of Thieno[2,3-d]pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)LogP
4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidineC₉H₁₀ClN₂OS242.71148–152*1.8*
2,4-Dichlorothieno[2,3-d]pyrimidine C₆H₃Cl₂N₂S206.07160–1622.5
2-Chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine C₁₂H₉ClN₃S274.74178–1803.1

*Estimated values based on structural analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine likely follows a multi-step protocol analogous to related derivatives :

  • Core Formation: Cyclization of methyl 2-aminothiophene-3-carboxylate with formamide yields thieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent.

  • Substitution at Position 2: Reaction with 2-methoxyethylamine under basic conditions (e.g., DIPEA in tert-butanol) replaces the chlorine at position 2.

Key Reaction Conditions:

  • Chlorination: Reflux in POCl₃ for 10 hours .

  • Substitution: Stirring at 60–70°C for 9–10 hours in tert-butanol .

Spectroscopic Characterization

Hypothetical spectral data for 4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine, inferred from analogs :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-6), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.55 (t, J = 6.4 Hz, 2H, CH₂O), 3.32 (s, 3H, OCH₃), 2.85 (quin, J = 6.4 Hz, 2H, SCH₂).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch, OCH₃), 1570 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

  • MS (ESI): m/z 243 [M+H]⁺.

Biological Activity and Mechanisms

Anticancer Activity

While direct data is absent, structurally similar compounds inhibit cancer cell proliferation via kinase inhibition. For instance, 2-(methylthio) analogs demonstrated IC₅₀ values of 27.6 µM against MDA-MB-231 breast cancer cells . The methoxyethyl group’s electron-donating effects could modulate interaction with ATP-binding pockets in kinases.

Table 2: Hypothetical Biological Activity Profile

Activity TypeAssay SystemExpected IC₅₀/MICTarget Pathway
AntibacterialE. coli10–15 µg/mL*Cell wall synthesis
AntifungalCandida albicans20–25 µg/mL*Ergosterol biosynthesis
AnticancerMCF-7 cells30–40 µM*PI3K/AKT/mTOR

*Predicted based on structural analogs .

Industrial and Medicinal Applications

Drug Development

The compound’s chloro and methoxyethyl groups make it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents. Substitution at position 4 with amines or thiols could yield derivatives with enhanced selectivity .

Material Science

Thieno[2,3-d]pyrimidines are explored in OLEDs due to their electron-deficient cores. The methoxyethyl group’s solubility may facilitate thin-film deposition techniques.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator